molecular formula C19H11Br2NO3S B2557505 6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 2319923-80-1

6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B2557505
CAS No.: 2319923-80-1
M. Wt: 493.17
InChI Key: BXTHHVSZYMPNHM-UHFFFAOYSA-N
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Description

6,8-Dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromenone core substituted with bromine atoms at positions 6 and 8, and a thiazole ring attached to the chromenone via a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the bromination of a chromenone precursor followed by the introduction of the thiazole ring through a coupling reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the scalability and safety of the production process, minimizing the risks associated with handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or to alter the oxidation state of the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

6,8-Dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and photoactive compounds.

Mechanism of Action

The mechanism of action of 6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dibromo-2H-chromen-2-one: Lacks the thiazole and methoxyphenyl groups, resulting in different chemical properties and applications.

    3-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one:

Uniqueness

6,8-Dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one is unique due to the presence of both bromine atoms and the thiazole ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Br2NO3S/c1-24-13-4-2-10(3-5-13)18-22-16(9-26-18)14-7-11-6-12(20)8-15(21)17(11)25-19(14)23/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTHHVSZYMPNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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